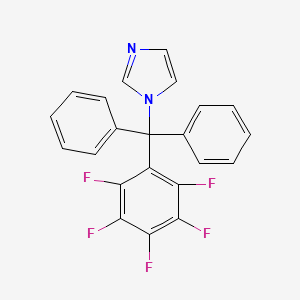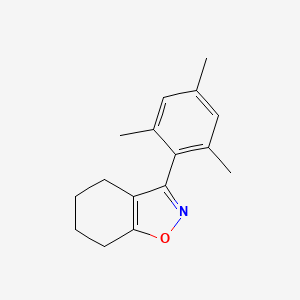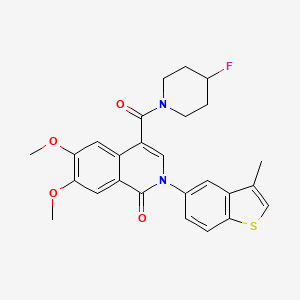
LPA5 antagonist 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LPA5 antagonist 2 is a compound that targets lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor involved in various physiological and pathological processes. This compound has shown promise in attenuating inflammatory and neuropathic pains, making it a potential candidate for analgesic development .
Métodos De Preparación
The synthesis of LPA5 antagonist 2 involves a series of chemical reactions. Isoquinolone derivatives are commonly used as the core structure. . The reaction conditions often involve the use of various reagents and catalysts to achieve the desired substitutions and modifications.
Análisis De Reacciones Químicas
LPA5 antagonist 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically modified isoquinolone derivatives with enhanced activity and selectivity .
Aplicaciones Científicas De Investigación
LPA5 antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of LPA5 receptor antagonists.
Biology: Helps in understanding the role of LPA5 in various biological processes, including cell signaling and immune response.
Medicine: Potential therapeutic agent for treating inflammatory and neuropathic pains.
Industry: Can be used in the development of new analgesic drugs with improved efficacy and safety profiles.
Mecanismo De Acción
LPA5 antagonist 2 exerts its effects by blocking the lysophosphatidic acid receptor 5 (LPA5). This receptor is involved in the signaling pathways that mediate pain and inflammation. By inhibiting LPA5, the compound reduces the activation of downstream signaling molecules such as calcium and cyclic adenosine monophosphate (cAMP), leading to decreased pain perception and inflammation .
Comparación Con Compuestos Similares
LPA5 antagonist 2 is compared with other similar compounds, such as AS2717638 and compound 66. These compounds also target LPA5 but differ in their potency, selectivity, and pharmacokinetic properties. This compound has shown higher aqueous solubility, better brain permeability, and longer-lasting effects in pain models compared to AS2717638 . Compound 66, on the other hand, has comparable in vitro potency but differs in its metabolic stability and selectivity against other G protein-coupled receptors .
Similar Compounds
AS2717638: Another LPA5 antagonist with moderate in vivo efficacy.
Compound 66: An isoquinolone derivative with similar potency and selectivity but different pharmacokinetic properties.
Propiedades
Fórmula molecular |
C26H25FN2O4S |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
4-(4-fluoropiperidine-1-carbonyl)-6,7-dimethoxy-2-(3-methyl-1-benzothiophen-5-yl)isoquinolin-1-one |
InChI |
InChI=1S/C26H25FN2O4S/c1-15-14-34-24-5-4-17(10-18(15)24)29-13-21(25(30)28-8-6-16(27)7-9-28)19-11-22(32-2)23(33-3)12-20(19)26(29)31/h4-5,10-14,16H,6-9H2,1-3H3 |
Clave InChI |
HELXFZDNFAKTSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=C1C=C(C=C2)N3C=C(C4=CC(=C(C=C4C3=O)OC)OC)C(=O)N5CCC(CC5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B10856242.png)
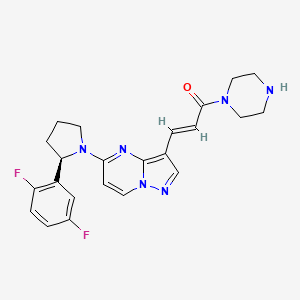

![[(1S)-7-ethoxy-6-methoxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-morpholin-4-yl-methanone](/img/structure/B10856280.png)
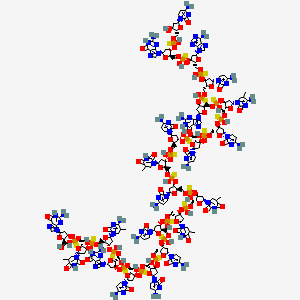
![(7S,10R)-11,17-dioxa-2,4,5,13,23-pentazapentacyclo[17.3.1.13,6.17,10.114,16]hexacosa-1(22),3,6(26),19(23),20-pentaen-12-one](/img/structure/B10856290.png)
![(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide](/img/structure/B10856294.png)
![2-[2-(1-decyl-1H-1,2,3-triazol-4-yl)ethyl]-1,3-dihydroxypropan-2-aminium](/img/structure/B10856300.png)
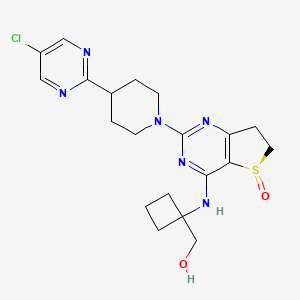
![[5-chloro-2-[(6-fluoro-1,3-benzodioxol-5-yl)amino]-1,3-thiazol-4-yl]-(2,3-dimethylpiperidin-1-yl)methanone](/img/structure/B10856316.png)

![4-{[(1R,2S)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy}benzonitrile](/img/structure/B10856328.png)
